Home > Products > Screening Compounds P115534 > 16alpha-Fluoroestradiol
16alpha-Fluoroestradiol - 84693-92-5

16alpha-Fluoroestradiol

Catalog Number: EVT-1540116
CAS Number: 84693-92-5
Molecular Formula: C18H23FO2
Molecular Weight: 290.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

16alpha-Fluoroestradiol is synthesized from estradiol through various chemical processes involving fluorination. It falls under the category of steroid hormones and is specifically designed to target estrogen receptors, making it a valuable tool for diagnostic imaging. Its classification as a radiopharmaceutical is crucial for its application in PET scans, where it serves as a non-invasive method to measure estrogen receptor expression in vivo.

Synthesis Analysis

The synthesis of 16alpha-Fluoroestradiol has evolved over the years, focusing on improving yield and purity. Several methods have been developed:

  1. Nucleophilic Fluorination: This method involves the nucleophilic displacement of triflates from estradiol derivatives using [18F]fluoride. The process typically includes hydrolysis and purification steps via high-performance liquid chromatography (HPLC) to isolate the final product with acceptable radiochemical yields .
  2. Automated Synthesis Techniques: Recent advancements have led to automated synthesis methods that streamline the production process. For instance, an automated system can achieve high yields (up to 70%) within 90 minutes using minimal precursor amounts . This automation reduces human error and enhances reproducibility.
  3. Simplified One-Pot Synthesis: Another approach includes a simplified one-pot synthesis that eliminates the need for extensive purification steps, thus reducing time and resource consumption while maintaining high yields .
Molecular Structure Analysis

The molecular structure of 16alpha-Fluoroestradiol features a fluorine atom substituted at the 16α position of the estradiol backbone. This modification enhances its binding affinity to estrogen receptors while allowing for radioisotope labeling with fluorine-18.

Structural Data

  • Chemical Formula: C18H21F1O2
  • Molecular Weight: Approximately 288.36 g/mol
  • Key Functional Groups: Aromatic rings, hydroxyl groups, and a fluorinated carbon.

The structural characteristics enable it to mimic natural estrogens, facilitating its role as a radiotracer in imaging applications.

Chemical Reactions Analysis

16alpha-Fluoroestradiol undergoes several chemical reactions during its synthesis and application:

  1. Fluorination Reaction: The primary reaction involves the introduction of fluorine into the estradiol structure, which can be achieved through nucleophilic substitution using [18F]fluoride.
  2. Hydrolysis: Following fluorination, hydrolysis is typically performed to convert intermediates into the final product.
  3. Purification Reactions: HPLC is employed to purify the synthesized compound from by-products and unreacted materials, ensuring high radiochemical purity necessary for clinical applications .
Mechanism of Action

The mechanism of action of 16alpha-Fluoroestradiol revolves around its ability to bind selectively to estrogen receptors. Upon administration, it competes with endogenous estrogens for binding sites on these receptors:

  1. Binding Affinity: Studies indicate that 16alpha-Fluoroestradiol has approximately 57% of the binding affinity compared to natural estradiol .
  2. Imaging Utility: The radiolabeled compound emits positrons detectable by PET scanners, allowing clinicians to visualize estrogen receptor distribution in tissues, particularly tumors.

This mechanism underscores its utility in evaluating hormone receptor status in breast cancer patients, aiding in treatment planning and prognosis assessment.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents such as acetonitrile but less soluble in water due to its steroid structure.

Chemical Properties

  • Stability: The compound exhibits stability under standard storage conditions but may degrade under extreme temperatures or prolonged exposure to light.
  • Reactivity: It reacts with nucleophiles during synthesis but remains stable once incorporated into biological systems for imaging purposes.

Relevant data from studies indicate that proper synthesis conditions can yield products with over 99% radiochemical purity, essential for reliable imaging results .

Applications

The primary application of 16alpha-Fluoroestradiol lies in its use as a radiotracer for PET imaging:

  1. Breast Cancer Diagnosis: It is utilized to assess estrogen receptor status in breast tumors, which is critical for determining appropriate therapeutic strategies.
  2. Research Tool: Beyond clinical applications, it serves as a valuable research tool in studies investigating estrogen receptor biology and related diseases.
  3. Therapeutic Monitoring: By evaluating changes in receptor expression over time, clinicians can monitor treatment efficacy and make informed decisions regarding patient management.
Introduction to 16α-Fluoroestradiol (FES)

Estrogen Receptor (ER) Biology and Breast Cancer Pathogenesis

Estrogen receptors (ERs) are nuclear transcription factors that mediate the physiological effects of estrogens in target tissues, including the breast, uterus, bones, and liver. The two primary isoforms, ERα and ERβ, exhibit distinct tissue distributions and functions. ERα, encoded by the ESR1 gene, is the predominant isoform expressed in approximately 70% of breast carcinomas and drives tumor proliferation, angiogenesis, and metastasis through genomic and non-genomic signaling pathways [1] [10]. Upon binding endogenous estradiol (17β-estradiol), ERα dimerizes, translocates to the nucleus, and regulates the transcription of target genes containing estrogen response elements (EREs). This pathway is hijacked in ER-positive breast cancers, where constitutive ER signaling promotes tumor growth and survival [4] [6].

A critical feature of ER-positive breast cancer is the heterogeneity of ER expression across tumor sites and over time. Studies reveal that 18–55% of metastatic breast cancer patients exhibit discordant ER status between primary tumors and metastatic lesions due to clonal evolution under therapeutic pressure [1] [9]. For example, bone metastases often retain ER expression, while brain or liver metastases may show ER loss. This heterogeneity has profound clinical implications, as ER-negative metastases are unlikely to respond to endocrine therapies like tamoxifen or aromatase inhibitors. Traditional biopsy-based ER assessment suffers from sampling bias and cannot fully capture spatial and temporal heterogeneity across all metastatic sites [1] [9].

  • Table 1: Estrogen Receptor Isoforms and Functional Characteristics
    IsoformGenePrimary Tissue DistributionRole in Breast CancerBinding Affinity for FES
    ERαESR1Breast, Uterus, Ovary, LiverDrives proliferation, metastasis, and angiogenesis; therapeutic target in ~70% of breast cancersHigh (Kd = 0.13 ± 0.02 nM)
    ERβESR2Brain, Bone, Lung, Vascular endotheliumModulates ERα activity; potential tumor-suppressive role in some contextsModerate (Lower than ERα)

The molecular basis for 16α-Fluoroestradiol (FES) binding specificity lies in its structural mimicry of natural estradiol. FES incorporates a fluorine-18 atom at the 16α position, which minimally distorts the steroidal backbone, allowing high-affinity interaction with ERα's ligand-binding domain (LBD). Crucially, this binding requires an intact LBD, as demonstrated by experiments with the G521R ERα mutation (which disrupts estradiol binding) where FES uptake was abolished despite normal receptor expression levels [4]. This specificity enables FES to distinguish functional ER from non-functional or mutant forms detected by immunohistochemistry alone.

Rationale for Receptor-Targeted Molecular Imaging in Oncology

Conventional ER assessment through tissue biopsy faces significant limitations in metastatic breast cancer. Biopsies are invasive, carry risks of complications, and may not capture the full heterogeneity of multifocal disease. Up to 37.5% of patients harbor both ER-positive and ER-negative metastases, leading to potential misclassification if only a single site is sampled [1]. Furthermore, serial biopsies to monitor dynamic changes in ER expression during treatment are impractical. These challenges underscore the need for non-invasive, whole-body imaging techniques that can comprehensively map ER distribution across all tumor sites.

Molecular imaging with ER-targeted radiopharmaceuticals addresses these limitations by providing a "whole-body biopsy" capability. By quantifying tracer uptake in all tumor lesions, positron emission tomography (PET) imaging can identify inter- and intra-tumoral heterogeneity of ER expression and function [1] [5]. This capability has significant implications for treatment selection:

  • Endocrine Therapy Selection: Patients with high FES uptake are more likely to benefit from endocrine therapies. A pivotal study demonstrated that patients with an FES SUVmax > 1.5 had a significantly higher response rate to tamoxifen (75% vs. 0% in low-uptake patients) [1] [9].
  • Detection of ER-Negative Clones: FES-PET can identify metastases with loss of functional ER, guiding the switch to chemotherapy or targeted therapies.
  • Treatment Monitoring: Declining FES uptake during therapy may indicate loss of ER functionality, preceding morphological changes detected by conventional imaging.
  • Table 2: Clinical Impact of FES-PET on Breast Cancer Management Decisions
    Clinical ScenarioConventional Approach LimitationsFES-PET ContributionImpact on Treatment Decisions
    Equivocal lesions on CT/MRICannot differentiate ER+ vs. ER- metastases or second primary cancersQuantifies ER functionality in suspicious lesionsGuided biopsy site selection or direct treatment change in 48.5% of cases
    Discordant ER status in metastasesSingle biopsy may miss heterogeneous receptor expressionWhole-body mapping of ER statusIdentified ER-negative metastases requiring chemotherapy instead of endocrine therapy
    Prediction of endocrine therapy responseBased on historic biopsy; does not reflect current receptor functionalityMeasures in vivo ER binding capacityHigh predictive value for tamoxifen response (positive predictive value: 100%)

FES-PET has demonstrated added value over glucose metabolism-based imaging with [¹⁸F]FDG. While FDG-PET excels in detecting metabolically active tumors regardless of subtype, it cannot distinguish ER status. FES-PET specifically identifies ER-positive lesions, including those with low metabolic activity (e.g., invasive lobular carcinoma) that might be missed by FDG-PET [1]. The complementary use of both tracers provides a comprehensive picture of tumor biology: FDG identifies sites of active malignancy, while FES characterizes their therapeutic vulnerability to endocrine agents.

Historical Evolution of ER-Targeted Radiopharmaceuticals

The development of ER-targeted imaging agents began in the 1970s with radioiodinated estrogens like 16α-[¹²⁵I]iodoestradiol. While these compounds showed target-selective uptake in animal models, clinical translation was hampered by suboptimal imaging characteristics of iodine-125 and reduced receptor binding affinity due to steric hindrance from the bulky iodine atom [2] [3]. A breakthrough came when Dr. John Katzenellenbogen at the University of Illinois shifted to fluorine-18 chemistry, leveraging its favorable physical properties (t1/2 = 109.8 min; β⁺ emission: 97%) and smaller atomic radius, which minimized disruption of ER binding [2] [6]. His team developed the first synthesis of 16α-[¹⁸F]fluoroestradiol (FES) in 1984 via nucleophilic displacement of a 16β-triflate precursor, achieving sufficient radiochemical yield (30%) and high molar activity for in vivo studies [3] [7].

Key milestones in FES development include:

  • 1988: First human PET images of ER-positive breast tumors [3]
  • 1990s: Validation of FES uptake correlation with tumor ER concentration (r = 0.96) in primary breast cancer [10]
  • 2000s: Demonstration of FES-PET's predictive value for endocrine therapy response
  • 2020: FDA approval for detecting ER-positive lesions in recurrent/metastatic breast cancer [1] [5]

Synthesis methods have evolved substantially since the 1980s. Modern automated modules use:

  • Nucleophilic fluorination of 3-O-methoxymethyl-16,17-O-sulfinyl estradiol precursors
  • Acidic hydrolysis (1M H2SO4) to remove protecting groups
  • Purification via HPLC or solid-phase extractionThese improvements increased radiochemical yields to 50–77% with high radiochemical purity (>98%) and molar activities >150 GBq/μmol, essential for minimizing mass-related receptor saturation [7] [10].

Clinical validation studies established FES-PET's accuracy for ER detection. A meta-analysis of nine prospective studies reported a pooled sensitivity of 82% and specificity of 95% for identifying ER-positive lesions compared to immunohistochemistry [1] [4]. Importantly, FES uptake correlates with functional ER binding capacity rather than mere protein expression. This distinction is clinically relevant, as tumors with ER mutations (e.g., Y537S) may express receptor protein detectable by IHC but exhibit absent FES uptake due to disrupted ligand binding [4].

  • Table 3: Evolution of FES-PET Performance Characteristics
    EraSynthesis RCYMolar Activity (GBq/μmol)Sensitivity/SpecificityClinical Applications
    1980s30%~0.037Not establishedFirst human images of ER+ breast tumors
    1990s30-45%~1.085-90% correlation with ER IHCCorrelation with biopsy ER status; therapy monitoring pilot studies
    2000s50-60%50-100Sensitivity: 82%; Specificity: 95%Prediction of endocrine therapy response; detection of heterogeneous ER expression
    2020s60-77%>150Sensitivity: 81%; Specificity: 85% in metastatic diseaseFDA-approved adjunct to biopsy; guiding targeted therapy selection

Current research focuses on expanding FES applications, including:

  • Hormone Challenge Tests: Serial FES-PET before/after anti-estrogen dosing to determine optimal drug occupancy [2]
  • Combined Metabolic-Receptor Imaging: Using FES with [¹⁸F]FDG to assess both ER status and tumor aggressiveness [9]
  • Novel Tracers: Developing analogs like 4-fluoro-11β-methoxy-16α-[¹⁸F]fluoroestradiol (4FMFES) with improved metabolic stability [2]

As the first receptor-targeted PET radiopharmaceutical for oncology, FES established the conceptual and methodological framework for developing other molecular imaging probes, such as [¹⁸F]FDHT for androgen receptors and [⁶⁸Ga]DOTATATE for somatostatin receptors [7]. Its evolution exemplifies the convergence of chemistry, oncology, and nuclear medicine to advance precision cancer care.

  • Table of Compounds Mentioned
    Compound NameChemical FormulaPrimary Application
    16α-Fluoroestradiol (FES)C18H23¹⁸FO2ER-targeted PET imaging
    17β-EstradiolC18H24O2Endogenous estrogen ligand
    Fluorodeoxyglucose (FDG)C6H11¹⁸FO5Glucose metabolism PET imaging
    4-Fluoro-11β-methoxy-16α-[¹⁸F]fluoroestradiol (4FMFES)C19H25¹⁸F2O3Experimental ER tracer with improved stability
    16β-[¹⁸F]Fluoro-5α-dihydrotestosterone (FDHT)C19H29¹⁸FO2Androgen receptor PET imaging

Properties

CAS Number

84693-92-5

Product Name

16alpha-Fluoroestradiol

IUPAC Name

(8R,9S,13S,14S,16S,17R)-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C18H23FO2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1

InChI Key

KDLLNMRYZGUVMA-ZMSHIADSSA-N

SMILES

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O

Synonyms

(18F)FES
16 alpha-(18)-fluoro-17 beta-estradiol
16 alpha-fluoroestradiol
16 beta-fluoroestradiol
16-alpha-(18F)fluoro-17beta-estradiol
16-fluoroestradiol
16-fluoroestradiol, (16alpha, 17beta)-isomer, (18F)-labeled
16-fluoroestradiol, (16alpha,17beta)-isomer
16-fluoroestradiol, (16beta,17beta)-isomer, (18F)-labeled
16alpha-(18F)fluoro-17beta-estradiol
F-18 16alpha-fluoroestradiol

Canonical SMILES

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)F)CCC4=C3C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.